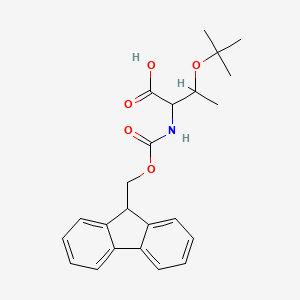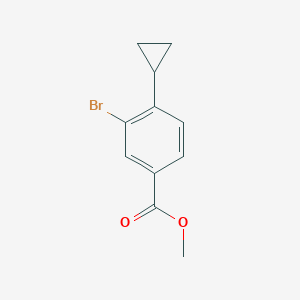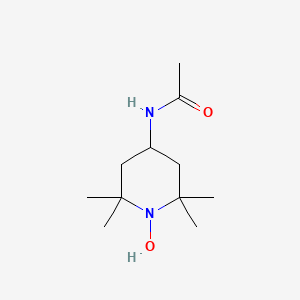
Dimethyl 2,2'-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2’-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate) is an organic compound with the molecular formula C18H18O6 This compound is known for its unique structure, which includes a phenylenebis(methaneylylidene) core flanked by two dimethyl 3-oxobutanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate) typically involves a multi-step process. One common method includes the condensation reaction between 1,4-phenylenebis(methaneylylidene) and dimethyl 3-oxobutanoate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alcohols or alkanes, depending on the reducing agent used.
Substitution: Substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
Dimethyl 2,2’-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol)
- 2,2’-((1E,1’E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis(6-bromoquinoline)
Uniqueness
Dimethyl 2,2’-(1,4-phenylenebis(methaneylylidene))bis(3-oxobutanoate) is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its phenylenebis(methaneylylidene) core and dimethyl 3-oxobutanoate groups provide a versatile framework for various chemical modifications and interactions.
Properties
Molecular Formula |
C18H18O6 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
methyl (2E)-2-[[4-[(E)-2-methoxycarbonyl-3-oxobut-1-enyl]phenyl]methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C18H18O6/c1-11(19)15(17(21)23-3)9-13-5-7-14(8-6-13)10-16(12(2)20)18(22)24-4/h5-10H,1-4H3/b15-9+,16-10+ |
InChI Key |
JOKUAUYWWDXSHM-KAVGSWPWSA-N |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=C(C=C1)/C=C(/C(=O)OC)\C(=O)C)/C(=O)OC |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)C=C(C(=O)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)










